(1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone
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Overview
Description
(1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone is a heterocyclic compound that features both pyrrole and imidazole rings. These structures are significant in organic chemistry due to their presence in many biologically active molecules. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone typically involves the reaction of pyrrole-2-carboxylic acid with carbonyldiimidazole. This reaction is often carried out under microwave conditions in the presence of a base, which facilitates the formation of the desired product . The process is efficient and does not require extensive purification steps such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions: (1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
(1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their antimicrobial and antiviral properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone exerts its effects involves its interaction with various molecular targets. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity . The compound’s ability to participate in hydrogen bonding and π-π interactions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Imidazole: Shares the imidazole ring structure but lacks the pyrrole moiety.
Pyrrole-2-carboxylic acid: Contains the pyrrole ring but lacks the imidazole component.
Carbonyldiimidazole: Used in the synthesis of (1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone and contains two imidazole rings.
Uniqueness: this compound is unique due to its combined pyrrole and imidazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows it to participate in a broader range of chemical reactions compared to its individual components .
Properties
CAS No. |
190012-89-6 |
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Molecular Formula |
C8H7N3O |
Molecular Weight |
161.164 |
IUPAC Name |
imidazol-1-yl(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C8H7N3O/c12-8(7-2-1-3-10-7)11-5-4-9-6-11/h1-6,10H |
InChI Key |
KCBFAIDPMHIZBJ-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)C(=O)N2C=CN=C2 |
Synonyms |
1H-Imidazole,1-(1H-pyrrol-2-ylcarbonyl)-(9CI) |
Origin of Product |
United States |
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